![molecular formula C21H22N4O6 B2755185 ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate CAS No. 879451-18-0](/img/structure/B2755185.png)
ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate
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Description
Ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate is a useful research compound. Its molecular formula is C21H22N4O6 and its molecular weight is 426.429. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-((3-(4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl)-5-methyl-1H-pyrazol-4-yl)oxy)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Development and Synthesis
This compound is a potential building block in the synthesis of various drugs. Its hydrazinyl group can act as a nucleophile in chemical reactions, making it useful for constructing heterocyclic compounds that are often found in pharmaceuticals .
Bioconjugation
Due to the presence of reactive groups like hydrazinyl and ester, this compound can be used in bioconjugation techniques. These methods are essential for attaching drugs to antibodies or other biological molecules, which is a key step in creating targeted therapies .
Molecular Probes
The compound’s structure allows it to interact with specific proteins or DNA sequences, making it a candidate for use as a molecular probe. Molecular probes are vital tools in biochemistry and molecular biology for studying biological processes .
Enzyme Inhibition Studies
The pyrazole moiety of the compound is known to interact with various enzymes. It can be used to design enzyme inhibitors, which are valuable in understanding enzyme mechanisms and for developing new medications .
Chemical Sensors
The compound’s ability to undergo changes in response to specific chemical stimuli makes it a good candidate for the development of chemical sensors. These sensors can detect the presence of certain substances, which is crucial in environmental monitoring and diagnostics .
Material Science
In material science, this compound could be used to modify surfaces or create new polymers with specific properties, such as increased durability or chemical resistance .
properties
IUPAC Name |
ethyl 4-[[3-[4-(2-hydrazinyl-2-oxoethoxy)-2-hydroxyphenyl]-5-methyl-1H-pyrazol-4-yl]oxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6/c1-3-29-21(28)13-4-6-14(7-5-13)31-20-12(2)24-25-19(20)16-9-8-15(10-17(16)26)30-11-18(27)23-22/h4-10,26H,3,11,22H2,1-2H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDGOBLWBHMMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC(=O)NN)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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